molecular formula C13H14O B8646585 4-(Cyclohex-1-EN-1-YL)benzaldehyde

4-(Cyclohex-1-EN-1-YL)benzaldehyde

Cat. No. B8646585
M. Wt: 186.25 g/mol
InChI Key: ZROINSWMCSEKMA-UHFFFAOYSA-N
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Description

4-(Cyclohex-1-EN-1-YL)benzaldehyde is a useful research compound. Its molecular formula is C13H14O and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Cyclohex-1-EN-1-YL)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclohex-1-EN-1-YL)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

4-(cyclohexen-1-yl)benzaldehyde

InChI

InChI=1S/C13H14O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h4,6-10H,1-3,5H2

InChI Key

ZROINSWMCSEKMA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 7 g of p-(1-cyclohexenyl)-phenylbromide in 100 ml of absolute ether there is added at 5° C, while stirring and in an atmosphere of nitrogen, 50 ml of a solution of 4.3 g of n-butyl-lithium in absolute ether. The mixture is allowed to reach room temperature, stirred for 30 minutes at 30° C, then cooled to 20° C and a solution of 4 g of N-methyl-N-formyl-aniline in 50 ml of absolute ether is added dropwise, when the internal temperature rises to 30° C. After the reaction mixture has been allowed to continue to react for 30 minutes at room temperature, it is poured into 100 ml of ice cold 2N hydrochloric acid and extracted with ether. The ether layers are washed with water, dried over sodium sulphate and evaporated in vacuo. The residue is distilled under a high vacuum and yields the p-(1-cyclohexenyl)-benzaldehyde having a boiling point of 110°-120° C (0.2 mm Hg).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

2 ml of the stock solution described in Example 23 are added to 18 ml of DMF. 9.26 g (50 mmols) of 4-bromobenzaldehyde, 5.58 ml (55 mmols) of cyclohexene and 4.52 g (55 mmols) of anhydrous sodium acetate are then added and the reaction mixture is stirred for 8 hours at 140° C. in a pressure tube. After working up as described in Example 1, the crude product is distilled in vacuo. 2.05 g (11.0 mmols) of 4-formylphenylcyclohexene are obtained in the form of a yellow liquid of boiling point 140°-150° C./2400 Pa; yield 22% of theory (conversion figure 2200; Pd content 0.01 mol %). The product is a mixture of isomers.
[Compound]
Name
stock solution
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
9.26 g
Type
reactant
Reaction Step Two
Quantity
5.58 mL
Type
reactant
Reaction Step Two
Quantity
4.52 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

1-(4-[1,3]Dioxolan-2-yl-phenyl)cyclohexanol (45 g) and p-toluenesulfonic acid (3.4 g) in 300 mL of toluene were refluxed for 3 hours under Dean-Stark conditions. After cooling, ethyl acetate and a saturated sodium hydrogen carbonate solution were added. The organic layer was washed twice with water, dried (magnesium sulphate), filtered and concentrated in vacuo. The residual oil was dissolved in glacial acetic acid (250 mL) and 1 M hydrochloric acid (25 mL) was added and the mixture was stirred at 50° C. for 2 hours. After cooling, the mixture was concentrated in vacuo. The residual oil was partitioned between ethyl acetate and water. The organic phase was washed three times with water, dried (magnesium sulphate), filtered and concentrated in vacuo. The residual oil was distilled in vacuo and the fraction boiling at 120-130° C. (0.2 mmHg) was collected to afford 4.7 g of the title compound.
Name
1-(4-[1,3]Dioxolan-2-yl-phenyl)cyclohexanol
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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